![molecular formula C9H11F3N2O2 B2429019 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1823464-59-0](/img/structure/B2429019.png)
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
The compound “2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is an organic compound that contains a pyrazole ring, a trifluoromethyl group, and a carboxylic acid group . Pyrazole is a heterocyclic aromatic organic compound, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and the carboxylic acid group (-COOH) is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the trifluoromethyl group, and the carboxylic acid group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to be quite electronegative, which could make the compound somewhat reactive. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylic acid group could potentially make the compound acidic .Scientific Research Applications
- Background : Trifluoromethylpyridines (TFMPs) play a crucial role in protecting crops from pests. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) stands out as a chemical intermediate for several crop-protection products .
- Ligand for Membrane Proteins : This compound has potential applications in protein structure analysis and drug discovery. It has been used as a ligand in the crystallization of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
- Clinical Trials : While specific pharmaceutical products containing this moiety have been granted market approval, many candidates are currently undergoing clinical trials. The unique combination of fluorine atom properties and the pyridine moiety contributes to its biological activity .
- Synthesis of Other Compounds : Researchers utilize 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid as an intermediate for synthesizing various compounds. Its versatile reactivity makes it valuable in organic synthesis .
- Potential Applications : Investigating vapor-phase reactions involving this compound could lead to novel applications. Researchers continue to explore its behavior under specific conditions .
Agrochemicals and Crop Protection
Pharmaceuticals and Drug Discovery
Chemical Intermediates
Vapor-Phase Reactions
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptors such as thePeroxisome proliferator-activated receptor delta . This receptor plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Compounds with similar structures have been used inSuzuki–Miyaura cross-coupling reactions . In these reactions, the compound may act as a boron reagent, participating in transmetalation processes .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound could potentially influence biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
Similar compounds have been noted to have certain pharmacokinetic properties . For instance, the absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of these compounds are factors that can impact their bioavailability .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and function of target molecules .
Action Environment
The action of 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which similar compounds participate, can be affected by factors such as temperature, solvent, and the presence of other reactants .
properties
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-3-6(8(15)16)14-4-5(2)7(13-14)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWMJBRAHAKOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |
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